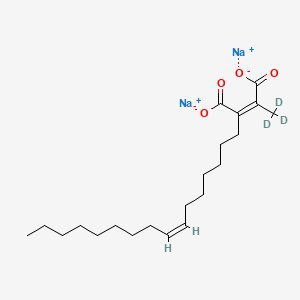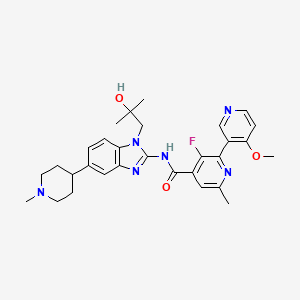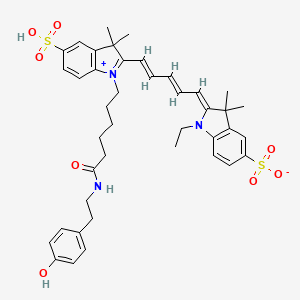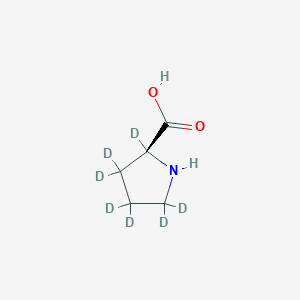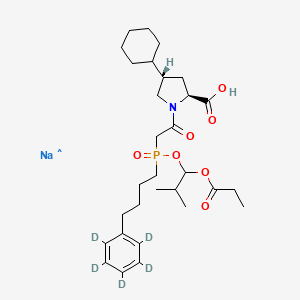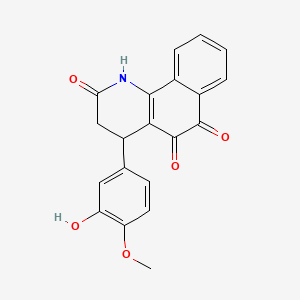
Antitumor agent-57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-57 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new class of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its promising efficacy and relatively low toxicity compared to traditional chemotherapy agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-57 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The production process must also comply with stringent regulatory standards to ensure the safety and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-57 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the mechanisms of chemical reactions and the development of new synthetic methodologies.
Biology: It is used to investigate the molecular pathways involved in cancer cell proliferation and apoptosis, providing insights into potential therapeutic targets.
Medicine: this compound is being explored as a potential treatment for various cancers, including breast, lung, and colon cancer. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for clinical development.
Industry: The compound is also being investigated for its potential use in the development of new diagnostic tools and drug delivery systems.
Wirkmechanismus
The mechanism of action of Antitumor agent-57 involves the inhibition of specific molecular targets that are critical for cancer cell survival. These targets may include enzymes involved in DNA replication, repair, and cell cycle regulation. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to cell death. Additionally, the compound may activate immune responses that further enhance its antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-57 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. This sets it apart from traditional chemotherapy agents, which often cause significant side effects due to their lack of specificity. Similar compounds include other targeted therapies such as tyrosine kinase inhibitors and immune checkpoint inhibitors. this compound offers distinct advantages in terms of its molecular targets and mechanisms of action, making it a valuable addition to the arsenal of anticancer therapies.
List of Similar Compounds
- Tyrosine kinase inhibitors
- Immune checkpoint inhibitors
- DNA topoisomerase inhibitors
- Proteasome inhibitors
Eigenschaften
Molekularformel |
C20H15NO5 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinoline-2,5,6-trione |
InChI |
InChI=1S/C20H15NO5/c1-26-15-7-6-10(8-14(15)22)13-9-16(23)21-18-11-4-2-3-5-12(11)19(24)20(25)17(13)18/h2-8,13,22H,9H2,1H3,(H,21,23) |
InChI-Schlüssel |
IBTFQSVIHDBQJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)C(=O)C4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


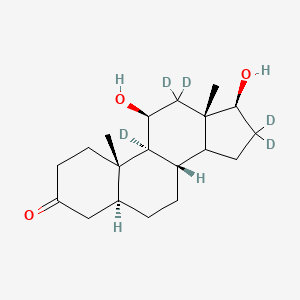
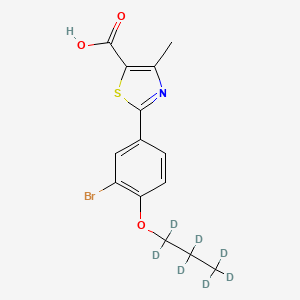
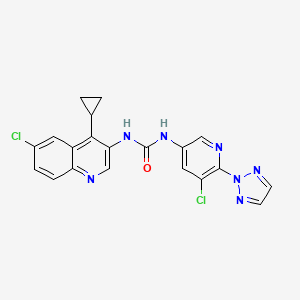

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
